molecular formula C16H24N2O B6059957 1-ethyl-4-(4-phenylbutanoyl)piperazine

1-ethyl-4-(4-phenylbutanoyl)piperazine

Cat. No. B6059957
M. Wt: 260.37 g/mol
InChI Key: JUIYGBWMZAEVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-(4-phenylbutanoyl)piperazine, also known as Etizolam, is a thienodiazepine derivative that has been widely used in scientific research due to its unique pharmacological properties. It was first synthesized in 1972 by a team of researchers at Hoffman-La Roche, Switzerland, and has since been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-ethyl-4-(4-phenylbutanoyl)piperazine is not fully understood, but it is believed to act on the GABA-A receptor complex in a similar manner to benzodiazepines. It enhances the binding of GABA to the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1-ethyl-4-(4-phenylbutanoyl)piperazine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of neuronal activity, and reduction of anxiety and stress-related behaviors. It has also been shown to have anticonvulsant properties and to reduce the severity and frequency of seizures.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-4-(4-phenylbutanoyl)piperazine in lab experiments is its high potency and selectivity for the GABA-A receptor complex, which allows for precise and reproducible results. However, its short half-life and rapid metabolism can make it difficult to maintain stable levels in vivo, and its potential for abuse and dependence must be carefully monitored.

Future Directions

There are a number of potential future directions for research on 1-ethyl-4-(4-phenylbutanoyl)piperazine, including the investigation of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Other areas of interest include the development of novel analogs with improved pharmacokinetic properties and the exploration of its potential as a tool for studying the GABA-A receptor complex and its role in the modulation of neuronal activity.

Synthesis Methods

The synthesis of 1-ethyl-4-(4-phenylbutanoyl)piperazine involves the condensation of 2-(2-chlorophenyl)-2-methylamino-cyclohexanone with benzyl cyanide, followed by reduction with lithium aluminum hydride and subsequent acylation with 4-phenylbutyric acid chloride. The final product is obtained in the form of a white crystalline powder, with a purity of over 99%.

Scientific Research Applications

1-ethyl-4-(4-phenylbutanoyl)piperazine has been extensively used in scientific research to investigate its potential therapeutic applications in the treatment of anxiety, depression, insomnia, and other psychiatric disorders. It has been shown to have anxiolytic, sedative, hypnotic, and muscle relaxant properties, and has been used as a substitute for benzodiazepines in the treatment of anxiety and insomnia.

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-17-11-13-18(14-12-17)16(19)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIYGBWMZAEVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylpiperazino)-4-phenyl-1-butanone

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